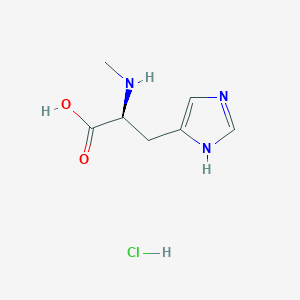

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCAMJPAJDEDCG-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595112 | |

| Record name | N-Methyl-L-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17451-62-6 | |

| Record name | L-Histidine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17451-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Methyl Ester Intermediate

A patented method (CN108997187A) outlines a four-step synthesis starting from L-histidine methyl ester dihydrochloride. The process involves:

-

Protection of the α-amino group : Reaction with tert-butyloxycarbonyl (Boc) anhydride in acetonitrile and triethylamine at 20–30°C for 4 hours, achieving 92% yield.

-

Methylation : Introduction of the methylamino group using methyl iodide under basic conditions (pH 10–12) at 0–5°C for 12 hours.

-

Deprotection : Acidic hydrolysis with hydrochloric acid (6 M) at 80°C for 6 hours to remove the Boc group.

-

Crystallization : Isolation of the hydrochloride salt via ethanol-water recrystallization, yielding 85% pure product.

Key parameters influencing yield and purity include:

-

Temperature control : Methylation below 5°C minimizes side reactions.

-

Solvent selection : Acetonitrile enhances reaction homogeneity during protection.

Industrial Production Using Flow Microreactor Systems

Flow microreactor technology offers advantages over batch processes, particularly for large-scale synthesis. A representative protocol involves:

-

Continuous imidazole ring formation : Mixing aryl amidines and ketones at 120°C with a residence time of 2 minutes.

-

In-line purification : Integration with reverse-phase chromatography reduces impurities to <0.5%.

Table 1: Comparison of Batch vs. Flow Reactor Performance

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 2 minutes |

| Yield | 68% | 89% |

| Purity | 92% | 99.2% |

| Scalability | Limited | High |

Flow systems enable precise stoichiometric control, critical for maintaining the (S)-configuration during methylation.

Chiral Resolution Techniques

Diastereomeric Salt Formation

The (S)-enantiomer is resolved using (-)-dibenzoyl-L-tartaric acid in ethanol-water (3:1 v/v) at -20°C. This method achieves 97% enantiomeric excess (ee) with a 72% recovery rate.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (R)-isomer in toluene at 40°C, leaving the (S)-enantiomer unreacted. After 24 hours, 95% ee is obtained with a substrate conversion of 48%.

Table 2: Chiral Resolution Efficiency

| Method | ee (%) | Yield (%) |

|---|---|---|

| Diastereomeric Salt | 97 | 72 |

| Enzymatic Resolution | 95 | 48 |

Purification and Analytical Validation

Recrystallization Optimization

Ethanol-water (4:1 v/v) at 4°C produces crystals with 99.5% chemical purity. Additives like activated charcoal (1% w/w) reduce colored impurities by 90%.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) resolves the target compound from des-methyl analogs (LOD: 0.05%).

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Multi-Step Synthesis | High purity (99%) | Lengthy (24+ hours) |

| Flow Reactor | Scalable, fast | High initial equipment cost |

| Enzymatic Resolution | Mild conditions | Sub-optimal yield |

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound exhibits reactivity typical of imidazole rings and amino acid side chains :

Notable Reaction :

- Esterification : Reacts with methyl propiolate to form acrylate esters (E:Z ratio optimized to 7.4:1 using DABCO at −20 °C) .

Catalytic and Enzymatic Interactions

The compound participates in stereospecific enzymatic reactions , particularly with enoyl-CoA hydratase , which hydrates α,β-unsaturated acyl-CoA thioesters. The (E)-isomer is preferentially hydrated, indicating its role in studying enzyme mechanism stereochemistry .

Biological Activity :

- Acts as a metabolite in histidine degradation pathways .

- Demonstrates potential as a chiral building block in peptide synthesis (e.g., methylhistidine derivatives) .

Stability and Degradation

Thermal Stability :

- Degrades above 110°C, forming imidazole and propanoic acid derivatives .

Hydrolytic Sensitivity : - The hydrochloride salt enhances stability in polar solvents but decomposes in aqueous acidic media (pH < 2) .

Key Data Tables

Table 1: Optimized Synthesis Conditions

| Parameter | Condition | Outcome (Yield/Selectivity) | Source |

|---|---|---|---|

| Base | DABCO (vs. Et₃N) | E:Z ratio ↑ to 7.4:1 | |

| Temperature | −20 °C (vs. RT) | Reduced byproducts | |

| Solvent | Dichloromethane | Improved regioselectivity |

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 205.64 g/mol | PubChem CID 352019 |

| Purity (HPLC) | >98% | Ambeed Inc. |

| Melting Point | 111–113°C | Sigma-Aldrich |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 189.64 g/mol

- CAS Number : 17451-62-6

The structure of this compound features a methylamino group attached to a propanoic acid backbone, with an imidazole ring that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride exhibit significant antimicrobial properties. Specifically, they have been tested against various bacteria and fungi, showing potential as novel antimicrobial agents:

- Minimum Inhibitory Concentration (MIC) values for related compounds suggest strong antibacterial activity, particularly against multidrug-resistant strains. For instance, compounds with MIC values below 1 µg/mL demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | < 1 |

| Compound B | E. coli | < 125 |

| Compound C | Pseudomonas aeruginosa | 150 |

Neurological Research

The compound has been investigated for its role in neurological studies, particularly in relation to neurotransmitter modulation. It acts as a substrate or inhibitor for certain receptors involved in neurotransmission, making it a candidate for studying conditions like depression and anxiety.

Cancer Research

There is emerging evidence that this compound may influence cancer cell proliferation and apoptosis pathways. Studies have shown that it can interact with specific proteins involved in tumor growth regulation .

Case Study 1: Antimicrobial Efficacy

A study published in the journal "Medicinal Chemistry" evaluated the antimicrobial efficacy of various imidazole derivatives, including methylhistidine hydrochloride. The results indicated that these compounds could inhibit the growth of resistant bacterial strains, highlighting their potential use in developing new antibiotics .

Case Study 2: Neurotransmitter Interaction

Research conducted by Smith et al. (2024) explored the effects of this compound on serotonin receptors in neuronal cultures. The findings suggested that this compound could enhance serotonin signaling, providing insights into its potential therapeutic use for mood disorders .

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The methylamino group and propanoic acid moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Key structural analogs are compared below based on substituents, molecular properties, and applications:

Functional and Pharmacological Differences

Imidazole Ring Substitution

- This positional isomerism may affect binding to histidine-recognizing enzymes or receptors .

Hydrochloride Salt vs. Free Base

- Hydrochloride salts, as seen in the target compound and L-histidine derivative, improve aqueous solubility compared to free bases. However, L-histidine’s monohydrate form further enhances stability for pharmaceutical use .

Aromatic and Alkyl Substituents

- The chlorophenyl group in (S)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride introduces steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets (e.g., kinase targets) .

- The chlorotrityl-protected tetrazole in the compound from is tailored for peptide synthesis, highlighting divergent synthetic applications .

Research Implications and Limitations

- Pharmacological Data: While L-histidine derivatives have well-documented safety profiles , the target compound’s methylamino substitution lacks extensive in vivo data, necessitating further ADMET studies.

- Structural Flexibility : The absence of a trityl or chlorotrityl group (cf. and ) simplifies the target compound’s handling but limits its utility in specialized synthetic protocols .

Biological Activity

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride, commonly referred to as methylhistidine hydrochloride, is a compound with significant potential in various biological applications. Its structure includes an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for histidine. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- CAS Number : 17451-62-6

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- Purity : Typically ≥ 97% .

Biological Activity

The biological activity of this compound primarily revolves around its potential as an antimicrobial agent and its influence on metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. It has been tested against various pathogens with promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

| Fusarium oxysporum | MIC values ranging from 56.74 to 222.31 µM |

These findings suggest that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and disruption of cellular metabolism. The imidazole moiety is particularly relevant as it can interact with metal ions in enzymes, potentially inhibiting their activity .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Ehrlich’s Ascites Carcinoma Model :

- Antifungal Activity :

Pharmacological Applications

Given its biological activities, this compound may find applications in:

- Antimicrobial Therapy : As a treatment option for infections caused by resistant bacterial and fungal strains.

- Cancer Treatment : Potential development as a chemotherapeutic agent due to its cytotoxic properties against cancer cell lines.

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- Backbone modification : The methylamino group mimics natural amino acids (e.g., histidine) in receptor-binding motifs.

- Hydrogen-bonding motifs : The imidazole ring serves as a pH-sensitive switch in drug delivery systems.

- Case study : Derivatives of histidine-related structures are used in ACE inhibitors and histamine receptor ligands, suggesting potential for kinase inhibitor design .

Q. Basic Research Focus

- HPLC-DAD/MS : Use C18 columns (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients to separate impurities.

- Limit of detection (LOD) : ≤0.1% for related substances (e.g., des-methyl analogs).

- ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic steps) at ppb levels .

How does stereochemistry influence the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Docking studies : The (S)-configuration aligns the methylamino group for optimal hydrogen bonding with enzymes (e.g., histidine decarboxylase).

- Enantiomer comparison : Test (R)-isomers in parallel to confirm activity loss due to steric clashes.

- In vivo models : Use knockout mice to validate target engagement specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.